molecular formula C12H18N2OS B13868627 4-(2-Morpholin-4-ylethylsulfanyl)aniline

4-(2-Morpholin-4-ylethylsulfanyl)aniline

Cat. No.: B13868627
M. Wt: 238.35 g/mol
InChI Key: MHKNYKYJMUDLAP-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₂H₁₇N₃OS (inferred from structural analysis).

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

4-(2-morpholin-4-ylethylsulfanyl)aniline

InChI

InChI=1S/C12H18N2OS/c13-11-1-3-12(4-2-11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2

InChI Key

MHKNYKYJMUDLAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCSC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholin-4-ylethylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with 2-(morpholin-4-yl)ethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group displaces the chlorine atom on the aniline ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholin-4-ylethylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitroanilines, halogenated anilines, sulfonated anilines

Scientific Research Applications

4-(2-Morpholin-4-ylethylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-ylethylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The ethylsulfanyl linker provides flexibility and enhances the compound’s ability to bind to its targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2-Morpholin-4-ylethylsulfanyl)aniline with structurally related aniline derivatives containing morpholine or analogous substituents. Key differences in functional groups, linker types, and substitution patterns are highlighted.

Compound Name Molecular Formula Molecular Weight Functional Group/Linker Substituent Position Key Properties/Notes Evidence ID
4-(2-Morpholin-4-ylethylsulfanyl)aniline C₁₂H₁₇N₃OS 263.35 g/mol Thioether (-S-CH₂CH₂-) Para Nucleophilic thioether; potential intermediate in pharmaceuticals.
4-(Morpholin-4-ylsulfonyl)aniline C₁₀H₁₄N₂O₃S 242.29 g/mol Sulfonyl (-SO₂-) Para Electron-withdrawing sulfonyl group; lower nucleophilicity compared to thioether.
2-(2-Morpholin-4-ylethoxy)aniline C₁₂H₁₈N₂O₂ 222.29 g/mol Ether (-O-CH₂CH₂-) Ortho Ether linker reduces flexibility; higher oxidation stability vs. thioether.
4-(Morpholinomethyl)aniline C₁₁H₁₆N₂O 192.26 g/mol Methylene (-CH₂-) Para Shorter linker; direct morpholine attachment may limit conformational flexibility.
3-[(Morpholin-4-yl)sulphonyl]aniline C₁₀H₁₄N₂O₃S 242.29 g/mol Sulfonyl (-SO₂-) Meta Meta substitution alters electronic effects on the aniline ring.
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline C₁₇H₂₇N₅O 317.43 g/mol Piperazine-ethyl linker Para Extended structure with piperazine; increased basicity due to additional nitrogen atoms.
2-(4-morpholinylcarbonyl)aniline C₁₁H₁₂N₂O₂ 204.23 g/mol Carbonyl (-CO-) Ortho Amide-like linkage; strong electron-withdrawing effects deactivate the aniline ring.

Key Structural and Functional Differences:

Linker Type: Thioether (Target Compound): Offers moderate nucleophilicity and susceptibility to oxidation. Sulfonyl (): Electron-withdrawing, reduces basicity of the aniline group, and increases stability. Ether (): More oxidation-resistant but less polarizable than thioether.

Substituent Position :

  • Para-substituted compounds (Target, ) maximize electronic effects on the aromatic ring.
  • Meta- or ortho-substituted derivatives () alter resonance and steric interactions.

Biological Relevance :

  • The thioether linker in the target compound may enhance membrane permeability compared to sulfonyl or carbonyl derivatives .
  • Piperazine-containing analogues () could exhibit improved solubility and binding affinity in drug design.

Research Findings and Inferences

  • Synthetic Utility : The target compound’s thioether group is advantageous for further functionalization (e.g., oxidation to sulfones or cross-coupling reactions).
  • Pharmacological Potential: Morpholine-containing anilines are often explored as kinase inhibitors or G-protein-coupled receptor (GPR) modulators (e.g., references a GPR120 modulator).

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